3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Bicyclo[221]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic derivatives and sulfur-containing organic compounds, such as:
- Bicyclo[2.2.1]hept-5-en-2-yl derivatives
- Sulfoxides and sulfones
- Thiol derivatives
Uniqueness
What sets 3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione apart is its unique combination of a bicyclic structure and sulfur-containing functional groups. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
833452-47-4 |
---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enylmethyl)oxathiane 2,2-dioxide |
InChI |
InChI=1S/C12H18O3S/c13-16(14)12(2-1-5-15-16)8-11-7-9-3-4-10(11)6-9/h3-4,9-12H,1-2,5-8H2 |
InChI Key |
AADOEBCAHFUAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)OC1)CC2CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.